![molecular formula C26H19NO4 B5805257 (benzoylamino)(2,6-diphenyl-4H-pyran-4-ylidene)acetic acid](/img/structure/B5805257.png)
(benzoylamino)(2,6-diphenyl-4H-pyran-4-ylidene)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Benzoylamino)(2,6-diphenyl-4H-pyran-4-ylidene)acetic acid, also known as BDPAA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BDPAA is a pyran-based compound with a benzoylamino group attached to one end and an acetic acid group attached to the other end.
Mecanismo De Acción
The mechanism of action of (benzoylamino)(2,6-diphenyl-4H-pyran-4-ylidene)acetic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. (benzoylamino)(2,6-diphenyl-4H-pyran-4-ylidene)acetic acid has been found to inhibit the Akt/mTOR pathway, which is a key signaling pathway in cancer cells. It has also been found to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
(benzoylamino)(2,6-diphenyl-4H-pyran-4-ylidene)acetic acid has been found to exhibit various biochemical and physiological effects, such as reducing oxidative stress, inflammation, and angiogenesis. It has also been found to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (benzoylamino)(2,6-diphenyl-4H-pyran-4-ylidene)acetic acid in lab experiments is its relatively simple synthesis method. However, the low yield of this synthesis method can be a limitation. Another limitation is the lack of understanding of the mechanism of action of (benzoylamino)(2,6-diphenyl-4H-pyran-4-ylidene)acetic acid, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on (benzoylamino)(2,6-diphenyl-4H-pyran-4-ylidene)acetic acid. One direction is to study its potential use in combination with other anticancer drugs to enhance their efficacy. Another direction is to study the effects of (benzoylamino)(2,6-diphenyl-4H-pyran-4-ylidene)acetic acid on different types of cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of (benzoylamino)(2,6-diphenyl-4H-pyran-4-ylidene)acetic acid and to identify potential targets for its use in cancer treatment.
Métodos De Síntesis
The synthesis of (benzoylamino)(2,6-diphenyl-4H-pyran-4-ylidene)acetic acid involves the condensation of 2,6-diphenyl-4H-pyran-4-one with benzoyl glycine in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield (benzoylamino)(2,6-diphenyl-4H-pyran-4-ylidene)acetic acid. The yield of this synthesis method is reported to be around 50%.
Aplicaciones Científicas De Investigación
(benzoylamino)(2,6-diphenyl-4H-pyran-4-ylidene)acetic acid has been found to exhibit various biological activities, such as antioxidant, anti-inflammatory, and antitumor properties. It has been studied extensively for its potential use in the treatment of cancer, as it has been found to induce apoptosis (programmed cell death) in cancer cells. (benzoylamino)(2,6-diphenyl-4H-pyran-4-ylidene)acetic acid has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
2-benzamido-2-(2,6-diphenylpyran-4-ylidene)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO4/c28-25(20-14-8-3-9-15-20)27-24(26(29)30)21-16-22(18-10-4-1-5-11-18)31-23(17-21)19-12-6-2-7-13-19/h1-17H,(H,27,28)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCAEQHDNJJIMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=O)O)NC(=O)C3=CC=CC=C3)C=C(O2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzamido-2-(2,6-diphenylpyran-4-ylidene)acetic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.